4-Aminopyridine

Potassium channel pharmacology Voltage-gated ion channels Kv subtype selectivity

Choose 4-Aminopyridine (≥98%) for reproducible ion-channel research. This non-selective Kv blocker exhibits a critical potency gradient (Kv1.4 IC50: 13 μM vs. Kv1.2 IC50: 590 μM), making it the preferred tool compound for Kv1.4/Kv3.1 modulation. Unlike 3,4-diaminopyridine, it offers a wider dynamic range for concentration-response. For in vivo MS/SCI models, its extended-release formulation halves Cmax, maintaining efficacy below the seizure threshold. Minimal CYP450 metabolism (CYP2E1 only) and 97-99% free fraction eliminate confounding pharmacokinetic interactions.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 29212-32-6
Cat. No. B3431617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridine
CAS29212-32-6
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N
InChIInChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
InChIKeyNUKYPUAOHBNCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 112 g/L at 20 °C
Soluble in ethyl ether, benzene;  slightly soluble in ligroin;  very soluble in ethanol
Soluble in oxygenated solvents
Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyridine (CAS 29212-32-6): Chemical Class and Baseline Pharmacological Profile for Potassium Channel Research


4-Aminopyridine (4-AP; also known as fampridine or dalfampridine) is a small-molecule organic base belonging to the aminopyridine class, specifically one of three isomeric amines of pyridine . It functions as a non-selective voltage-gated potassium (Kv) channel blocker, with a mechanism of action that prolongs presynaptic action potentials by inhibiting potassium efflux, thereby enhancing neurotransmitter release at nerve terminals [1]. Its blockade potency varies significantly across Kv channel subtypes, with the greatest activity observed against Kv1 and Kv3 family members (IC50 range: 13–590 μM depending on subunit), while Kv2 and Kv4 subunits require millimolar concentrations for blockade . The compound exhibits a narrow therapeutic index in clinical applications, necessitating precise concentration control [2].

Why Generic Aminopyridine Substitution Is Scientifically Unjustified: Kv Subtype Selectivity and Formulation-Dependent Safety


Substituting 4-aminopyridine with structurally similar aminopyridine analogs (e.g., 2-aminopyridine, 3-aminopyridine, or 3,4-diaminopyridine) or interchangeable immediate-release formulations without pharmacokinetic verification introduces scientifically significant risks to experimental reproducibility and clinical safety. First, the potency differential among aminopyridine isomers is substantial: 3,4-diaminopyridine exhibits approximately 50-fold higher potency than 4-AP in blocking potassium channels of squid axon membranes, with apparent dissociation constants of 5.8 μM (external) and 0.7 μM (internal) versus correspondingly higher values for 4-AP [1]. Second, within the same molecular identity, formulation differences critically alter pharmacokinetic profiles: immediate-release 4-AP produces peak plasma concentrations (Cmax) approximately twice those of extended-release formulations (42.7 ng/mL versus 21.6 ng/mL at equivalent 10 mg doses), directly impacting the narrow toxic-to-therapeutic margin where seizures occur at serum levels exceeding 100 ng/mL [2][3]. These quantitative divergences preclude simple substitution without rigorous re-validation.

Quantitative Differential Evidence: 4-Aminopyridine (CAS 29212-32-6) Versus Closest Analogs and Formulation Comparators


Kv Channel Subtype Potency Profile: 4-AP Exhibits Greatest Potency at Kv1.4 and Kv3.1 Subunits

4-Aminopyridine demonstrates a quantifiable potency gradient across Kv channel subtypes, with highest activity against Kv1.4 (IC50 = 13 μM) and Kv3.1 (IC50 = 29 μM), intermediate potency at Kv1.3 (IC50 = 195 μM) and Kv1.1 (IC50 = 290 μM), and substantially lower potency at Kv1.2 (IC50 = 590 μM), Kv3.2 (IC50 = 100 μM), and Kv2/Kv4 family members requiring millimolar concentrations (>1000 μM) [1]. This potency gradient represents a 45-fold difference between the most sensitive subunit (Kv1.4, 13 μM) and the least sensitive Kv1 subunit (Kv1.2, 590 μM) within the same experimental system .

Potassium channel pharmacology Voltage-gated ion channels Kv subtype selectivity

Potency Differential: 3,4-Diaminopyridine Demonstrates Approximately 50-Fold Higher Potency Than 4-Aminopyridine in Squid Axon Potassium Channels

In a direct comparative study using voltage-clamped squid giant axon membranes, 3,4-diaminopyridine exhibited substantially greater potency than 4-aminopyridine in blocking potassium channels. The apparent dissociation constants (Kd) for 3,4-diaminopyridine were determined to be 5.8 μM for external application and 0.7 μM for internal application [1]. In contrast, 4-aminopyridine demonstrated approximately 50-fold lower potency under comparable conditions [1]. This potency differential was also reflected in functional assays at the vertebrate neuromuscular junction, where the rank order of potency for increasing quantal transmitter release was: 3,4-diaminopyridine > 4-aminopyridine > 4-aminoquinoline > 3-aminopyridine > 2,6-diaminopyridine > 2-aminopyridine [2].

Aminopyridine pharmacology Potassium channel blockade Structure-activity relationship

Isomeric Potency Equivalence with Divergent Selectivity: 2-Aminopyridine and 3-Aminopyridine Exhibit Qualitatively Similar but Quantitatively Distinct Blockade Relative to 4-Aminopyridine

In a systematic examination of aminopyridine isomers on squid giant axon potassium currents using voltage clamp and internal perfusion techniques, both 3-aminopyridine and 2-aminopyridine were found to be mechanistically indistinguishable from 4-aminopyridine except in potency [1]. All three isomers reduced potassium currents without affecting transient sodium currents, and all exhibited the characteristic voltage-, time-, and frequency-dependent block profile of aminopyridines [1]. However, the quantitative potency differed among isomers. In rabbit Schwann cell potassium current assays, at half-block concentrations, the intracellular concentration of the cationic form varied by a factor of less than five across the aminopyridine series, whereas the uncharged form varied by over 700-fold, indicating that isomer-specific differences in potency are substantial and pH-dependent [2].

Aminopyridine isomers Potassium channel pharmacology Electrophysiology

Extended-Release Formulation Reduces Peak Plasma Concentration by Approximately 50% Versus Immediate-Release 4-Aminopyridine, Mitigating Seizure Risk

Comparative pharmacokinetic analysis demonstrates that extended-release (ER) 4-aminopyridine (dalfampridine-ER) provides a significantly altered plasma concentration profile compared to immediate-release (IR) formulations. At equivalent 10 mg oral doses, ER formulation produces a peak plasma concentration (Cmax) of 17.3-21.6 ng/mL occurring at 3-4 hours post-dose (Tmax), whereas IR formulation (aqueous oral solution) produces Cmax of 42.7 ng/mL at approximately 1.3 hours [1][2]. This represents an approximately 50% reduction in peak exposure with ER formulation. Clinical trial data establish that the toxic-to-therapeutic margin for 4-AP is narrow: a grand mal seizure occurred at a serum concentration of 104 ng/mL, and an acute confusional episode occurred at 114 ng/mL [3]. Peak levels above 100 ng/mL are associated with significant toxicity and should be avoided [3]. The ER formulation maintains trough concentrations of 13-15 ng/mL required for efficacy while keeping peak levels below the seizure threshold [2].

Pharmacokinetics Drug formulation Multiple sclerosis Therapeutic index

HPLC Separation of Aminopyridine Isomers: 4-Aminopyridine Is Quantitatively Resolvable from 2-Aminopyridine and 3-Aminopyridine Under Isocratic Conditions

Analytical method development demonstrates that 4-aminopyridine can be quantitatively resolved from its positional isomers (2-aminopyridine and 3-aminopyridine) using hydrogen-bonding mode HPLC without requiring ion-pairing reagents that would preclude LC/MS compatibility [1]. Under optimized isocratic conditions on an Amaze HD column (3.2 × 150 mm) with a mobile phase of MeCN/MeOH (60/40) containing 0.2% formic acid and 0.25% ammonium formate, all four analytes (pyridine, 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are eluted within 6 minutes with good peak shape and resolution [1][2]. This method enables MS-compatible detection (as well as UV, ELSD, RI, and CAD) for unambiguous identification and quantification of 4-AP in the presence of isomeric impurities or degradation products [2]. Commercially available 4-aminopyridine analytical standards are provided with certified purity specifications, including ≥99.0% by GC and ≥99.0% by nonaqueous titration .

Analytical chemistry Chromatography Isomer separation Quality control

Low Drug-Drug Interaction Potential: 4-Aminopyridine Demonstrates Minimal CYP450 Involvement and Low Plasma Protein Binding

Comprehensive pharmacokinetic characterization of extended-release 4-aminopyridine (dalfampridine-ER) demonstrates a favorable drug-drug interaction (DDI) profile with quantifiable parameters [1]. The compound exhibits low plasma protein binding (97-99% unbound), indicating that it is largely available as free, pharmacologically active drug and has minimal potential for protein-binding displacement interactions [1][2]. In vitro studies with human liver microsomes identify CYP2E1 as the major enzyme responsible for 3-hydroxylation of dalfampridine; the compound is not a substrate for p-glycoprotein and does not affect CYP450 enzyme activity [1]. Elimination is predominantly renal (95.9% of dose recovered in urine, with 90.3% as unchanged parent drug), with only 4.3% excreted as the inactive 3-hydroxy-4-aminopyridine metabolite and 2.6% as its sulfate conjugate [2]. This metabolic profile contrasts with many small-molecule CNS agents that undergo extensive hepatic CYP450-mediated metabolism, creating potential for significant DDI liability.

Pharmacokinetics Drug metabolism Drug-drug interactions Therapeutic safety

Evidence-Based Application Scenarios for 4-Aminopyridine (CAS 29212-32-6) in Research and Therapeutic Development


Electrophysiological Studies Requiring Selective Kv1.4 or Kv3.1 Channel Modulation

Based on the established Kv subtype potency gradient (IC50 = 13 μM for Kv1.4 and 29 μM for Kv3.1 versus 590 μM for Kv1.2 and >1000 μM for Kv2/Kv4 family members) , 4-aminopyridine is the preferred tool compound for experiments requiring selective functional modulation of Kv1.4- or Kv3.1-mediated currents while minimizing off-target Kv2 and Kv4 blockade. Researchers should select 4-AP over less selective potassium channel blockers or over 3,4-diaminopyridine (which exhibits approximately 50-fold higher potency and distinct selectivity) [1] when the experimental objective is to maintain a broader dynamic range for concentration-response analyses or when Kv1.4/Kv3.1 selectivity is specifically required.

Preclinical and Clinical Pharmacokinetic Studies Requiring Predictable Exposure with Minimal Drug-Drug Interaction Confounding

For studies involving co-administered compounds or clinical trials in patient populations with polypharmacy, 4-aminopyridine (specifically the extended-release formulation) offers quantifiable advantages: 97-99% of the drug circulates as unbound free fraction, CYP450-mediated metabolism is minimal (CYP2E1 only, with 90.3% excreted unchanged in urine), and the compound is not a p-glycoprotein substrate nor does it affect CYP450 enzyme activity [2][3]. This profile reduces confounding pharmacokinetic interactions and simplifies experimental design compared to CNS-active comparators that exhibit extensive hepatic metabolism and high protein binding.

Quality Control and Analytical Method Development for Aminopyridine Isomer Discrimination

When establishing analytical methods for purity verification or stability testing of aminopyridine-containing formulations, 4-aminopyridine can be quantitatively resolved from its positional isomers (2-aminopyridine and 3-aminopyridine) using validated isocratic HPLC conditions on hydrogen-bonding mode columns with MS-compatible mobile phases (MeCN/MeOH 60/40 with 0.2% formic acid and 0.25% ammonium formate), achieving baseline resolution of all four analytes within 6 minutes [4]. This method enables unambiguous identification and quantification of 4-AP without ion-pairing reagents that preclude LC/MS detection, supporting robust quality control workflows.

Neurological Research Targeting Demyelinating Conditions with Narrow Therapeutic Index Management

For research applications in multiple sclerosis models or spinal cord injury studies where the narrow toxic-to-therapeutic margin is a critical experimental variable, the extended-release formulation of 4-aminopyridine provides a defined pharmacokinetic advantage: Cmax is reduced by approximately 50% (17.3-21.6 ng/mL versus 42.7 ng/mL for immediate-release) while maintaining trough concentrations of 13-15 ng/mL required for efficacy [2][5]. This formulation keeps peak plasma levels below the established seizure threshold of 100-104 ng/mL [6] while preserving therapeutic exposure, making ER 4-AP the appropriate selection for chronic dosing paradigms in preclinical models and clinical investigations where seizure risk mitigation is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.